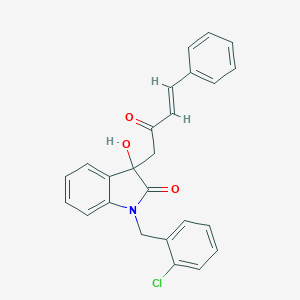
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This molecule, also known as C16H14ClNO3, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this molecule inhibits the activity of various enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancer cell lines. By inhibiting the activity of these enzymes, 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this molecule inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This molecule has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this molecule reduces the size of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential advantages and limitations for lab experiments. One advantage is that this molecule has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in vitro and in vivo. This makes it a potential candidate for further studies on its anticancer and anti-inflammatory properties. One limitation is that the mechanism of action of this molecule is not fully understood. Further studies are needed to determine the exact molecular targets of this molecule.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this molecule. This will help to determine the exact molecular targets of this molecule and may lead to the development of more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this molecule. This will help to determine the optimal dosage and administration route for this molecule. Finally, further studies are needed to determine the potential toxicity and side effects of this molecule. This will help to determine the safety profile of this molecule and its potential as a therapeutic agent.
Métodos De Síntesis
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been studied for its potential anticancer properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This molecule has also been studied for its potential anti-inflammatory properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
Nombre del producto |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C25H20ClNO3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C25H20ClNO3/c26-22-12-6-4-10-19(22)17-27-23-13-7-5-11-21(23)25(30,24(27)29)16-20(28)15-14-18-8-2-1-3-9-18/h1-15,30H,16-17H2/b15-14+ |
Clave InChI |
JGHDONALSLDAGE-CCEZHUSRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
![Butyl 4-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B214288.png)

![1-butyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214298.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![1-butyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214301.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214302.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214304.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214307.png)
![1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214308.png)